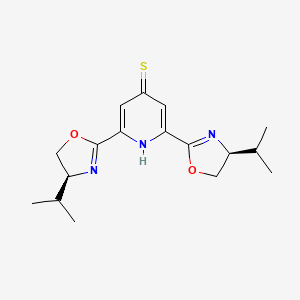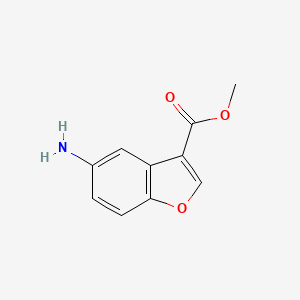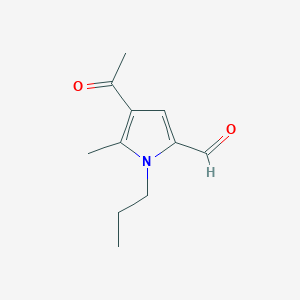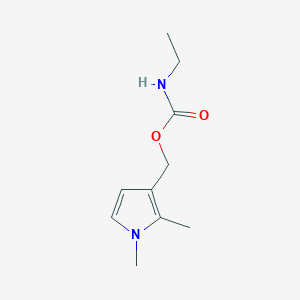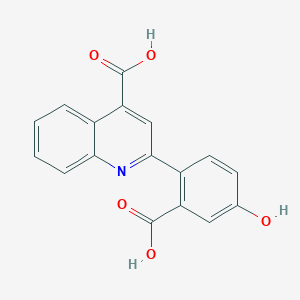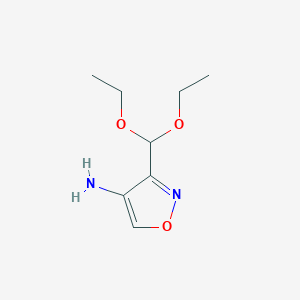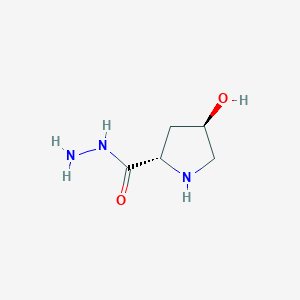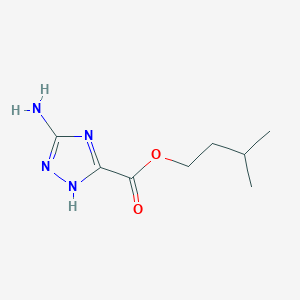
Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure includes an isopentyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with isopentyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of catalase.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of catalase, an enzyme involved in the detoxification of hydrogen peroxide. This inhibition can lead to an increase in the activities of other enzymes such as glutathione peroxidase and glutathione reductase, which are involved in the detoxification process .
類似化合物との比較
Isopentyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds such as:
3-Amino-1H-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts and known for its high thermal stability and insensitivity.
Methyl-1H-1,2,4-triazole-3-carboxylate: Utilized as a precursor for the synthesis of nucleoside analogues.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-methylbutyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-5(2)3-4-14-7(13)6-10-8(9)12-11-6/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |
InChIキー |
HXAURIVGOPYSPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1=NC(=NN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


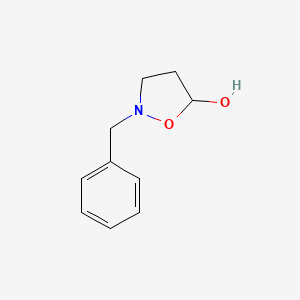
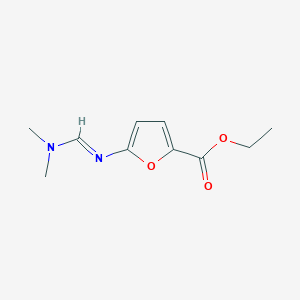
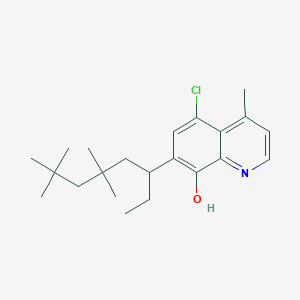
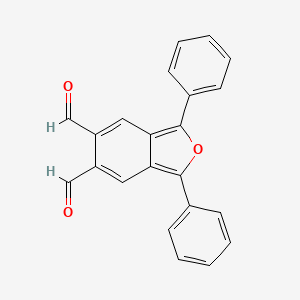
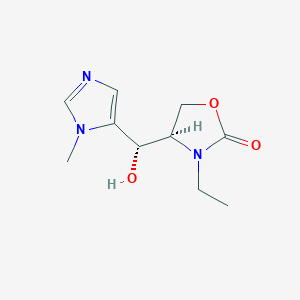
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
